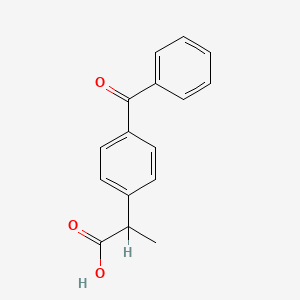

2-(4-Benzoylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOUIOIZYLTJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945065 | |

| Record name | 2-(4-Benzoylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22410-97-5 | |

| Record name | 4-Benzoyl-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22410-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-benzoyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Benzoylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Arylpropanoic Acid Chemical Space

2-(4-Benzoylphenyl)propanoic acid belongs to the 2-arylpropanoic acid (2-APA) class, a prominent subgroup of non-steroidal anti-inflammatory drugs (NSAIDs). ebi.ac.uknih.gov This class is characterized by a general structure comprising a propionic acid side chain, a central aryl moiety, and a variable hydrophobic terminal residue. researchgate.net The members of this group are often referred to as "profens." nih.gov

The core structure consists of a propanoic acid group attached to an aromatic ring system. ebi.ac.uk In the case of this compound, the defining feature is the 4-benzoylphenyl group attached to the second carbon of the propanoic acid. This structure positions it alongside other well-known profens, each distinguished by the nature of the aryl substituent. This structural motif is crucial for its pharmacological activity, which is primarily attributed to the S-enantiomer. nih.gov

Below is a table comparing the structural and chemical properties of this compound with other representative members of the arylpropanoic acid class.

| Property | This compound | Ibuprofen (B1674241) | Naproxen |

| IUPAC Name | This compound | 2-[4-(2-methylpropyl)phenyl]propanoic acid | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

| Molecular Formula | C16H14O3 | C13H18O2 | C14H14O3 |

| Molar Mass | 254.28 g/mol | 206.28 g/mol | 230.26 g/mol |

| Aryl Moiety | 4-Benzoylphenyl | 4-Isobutylphenyl | 6-Methoxynaphthyl |

| Chirality | Yes nih.gov | Yes | Yes |

This table presents computed and established data for comparative purposes.

Significance of the 4 Benzoylphenyl Moiety in Advanced Molecular Design

The 4-benzoylphenyl moiety is a critical pharmacophore—the essential structural unit responsible for the molecule's biological activity. This diaryl ketone structure is a prevalent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

The benzophenone (B1666685) group, in particular, contributes to the molecule's properties in several ways:

Lipophilicity : The phenyl rings increase the molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross biological membranes. nih.gov

Structural Rigidity and Conformation : The ketone linker between the two phenyl rings imparts a degree of conformational rigidity, which can be crucial for precise binding to target enzymes like cyclooxygenases (COX-1 and COX-2). drugbank.com

Photoreactivity : Benzophenones are known to act as photosensitizers, a property that can be exploited in specific applications like photolithography and photopolymerization, although this is more relevant to industrial chemistry than its primary therapeutic use. massivechem.com

In the context of drug design, the 4-benzoylphenyl group serves as a versatile scaffold. Researchers have modified this moiety to create new derivatives with altered properties. For instance, structural modifications have been explored to design potent inhibitors of other enzymes, such as 20-HETE synthase, by creating derivatives of 1-(4-benzoylphenyl)imidazole. nih.govresearchgate.net

Current Research Trajectories and Future Prospects for 2 4 Benzoylphenyl Propanoic Acid

Strategic Retrosynthetic Analysis and Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, this process highlights two primary bond disconnections to identify key precursors. The first is the carbon-carbon bond between the phenyl ring and the propanoic acid moiety, and the second is the carbon-carbon bond of the benzoyl group.

This analysis reveals that the synthesis can logically commence from precursors such as a substituted benzene (B151609) derivative and a propanoic acid equivalent. A common approach involves the Friedel-Crafts reaction, a cornerstone of aromatic chemistry. researchgate.netgoogle.com For instance, one retrosynthetic pathway could start with isobutylbenzene, which undergoes acylation to form 4-isobutylacetophenone. This intermediate can then be converted to 2-(4-isobutylphenyl)propanoic acid through a series of reactions. google.com Another pathway might involve the direct acylation of a phenylpropanoic acid derivative. The choice of precursors is often dictated by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Friedel-Crafts Acylation Approaches to the Benzoylphenyl Core

The Friedel-Crafts acylation is a fundamental method for forming the benzoylphenyl ketone structure, a key feature of this compound. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

Catalytic Systems and Reaction Conditions

A variety of Lewis acids can be employed as catalysts in Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being a traditional and widely used choice. libretexts.orggoogle.com The reaction is often carried out in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com Reaction temperatures can range from ambient to elevated, depending on the reactivity of the substrates and the specific catalyst used. google.com

Recent research has focused on developing more environmentally friendly and robust catalytic systems. For example, iron(III) chloride hexahydrate has been utilized as a cost-effective and less moisture-sensitive catalyst in conjunction with tunable aryl alkyl ionic liquids (TAAILs) as both solvent and catalyst promoters. nih.govbeilstein-journals.orgdoaj.orgresearchgate.net These systems have demonstrated high efficiency for the acylation of various electron-rich benzene derivatives under milder conditions, such as temperatures between 40°C and 60°C. nih.govbeilstein-journals.org The use of ionic liquids can also facilitate catalyst recycling and product separation.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Substrates | Reaction Conditions | Advantages |

|---|---|---|---|

| AlCl₃ | Benzene, Acyl Halides | Inert solvent (e.g., CH₂Cl₂), often requires stoichiometric amounts of catalyst | Well-established, high reactivity |

| FeCl₃·6H₂O in TAAILs | Electron-rich benzenes, Anhydrides | 40-60°C, ambient atmosphere | Cost-effective, tolerates air and moisture, reusable ionic liquid |

| Zinc Oxide (ZnO) | Aromatic Ethers, Carboxylic Acids | Solid-phase, solvent-free or with methanesulfonic acid | Milder conditions, regioselective |

| Cyanuric Chloride/AlCl₃ | Carboxylic Acids | Dichloromethane | Avoids the need for acyl chloride preparation |

Regioselectivity and Isomer Control in Arylation Reactions

Controlling the position of acylation on the aromatic ring (regioselectivity) is crucial for maximizing the yield of the desired product. In the synthesis of this compound, the acyl group must be introduced at the para-position relative to the propanoic acid side chain. The directing effect of the substituent already present on the benzene ring governs the regiochemical outcome of the Friedel-Crafts acylation.

For instance, if the starting material is 2-phenylpropanoic acid, the alkyl group is an ortho-, para-director. However, steric hindrance at the ortho-position often favors the formation of the para-substituted product. In some cases, the choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. For example, in the acylation of some benzene derivatives using certain catalytic systems, the formation of the ortho-isomer can be observed, although often in minor quantities. beilstein-journals.org Careful optimization of the reaction parameters is therefore essential to achieve high regioselectivity and minimize the formation of unwanted isomers.

Enantioselective Synthesis of Chiral Arylpropanoic Acids

Many profens, including the parent compound of this compound, are chiral molecules, with the (S)-enantiomer typically exhibiting the desired pharmacological activity. nih.gov Therefore, methods for the enantioselective synthesis or separation of these compounds are of significant importance.

Asymmetric Catalysis in α-Methylpropanoic Acid Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched α-arylpropanoic acids. rsc.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids has been developed to produce α,α-gem-diaryl substituted chiral amino esters with high enantioselectivity. nih.gov While not a direct synthesis of this compound, these methods demonstrate the power of asymmetric catalysis in constructing chiral centers adjacent to an aromatic ring. nih.govorganic-chemistry.orgnih.gov

Another strategy involves the use of chiral auxiliaries or ligands to direct the stereoselective addition of a methyl group to an α-keto ester or a related precursor. The development of novel chiral ligands and catalytic systems continues to be an active area of research aimed at achieving high yields and enantiomeric excesses for a broad range of substrates. nih.gov

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic resolution is a widely used and effective method for separating the enantiomers of racemic profens. mdpi.comresearchgate.netnih.gov This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the two. mdpi.comnih.govresearchgate.net

Lipases from various microbial sources, such as Candida rugosa and Candida antarctica, have been extensively studied for the resolution of profens. nih.govnih.govresearchgate.net The process typically involves the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester. For example, Candida rugosa lipase (B570770) often shows a preference for the (S)-enantiomer in esterification reactions, leading to the formation of the (S)-ester while leaving the (R)-acid unreacted. nih.gov These can then be separated by conventional methods.

The efficiency of enzymatic resolution can be influenced by several factors, including the choice of enzyme, the solvent system, the acylating agent (in the case of esterification), and the reaction temperature. nih.govmdpi.com The use of ionic liquids as reaction media has also been explored to enhance enzyme stability and activity. mdpi.com

Table 2: Lipases Used in the Resolution of Profens

| Lipase Source | Preferred Enantiomer | Reaction Type |

|---|---|---|

| Candida rugosa | (S)-enantiomer | Esterification, Hydrolysis |

| Candida antarctica Lipase B | (R)-enantiomer | Esterification |

| Rhizomucor miehei | (S)-enantiomer | Esterification |

| Porcine Pancreatic Lipase | (S)-enantiomer | Hydrolysis |

Stereochemical Control via Sharpless Epoxidation and Catalytic Hydrogenolysis

Achieving stereochemical control is paramount in the synthesis of chiral drugs like this compound, where one enantiomer is often more pharmacologically active. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), tert-butyl hydroperoxide, and a chiral diethyl tartrate (DET). wikipedia.org The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxide, allowing for the synthesis of specific enantiomers with high enantiomeric excess. wikipedia.orgyoutube.com

While a direct, single-step Sharpless epoxidation to a precursor of this compound is not a standard industrial route, a hypothetical pathway can be envisioned. This would involve an allylic alcohol containing the benzoylphenyl moiety. The resulting chiral epoxide is a versatile intermediate that can be converted into the desired propanoic acid side chain through a series of well-established chemical transformations. wikipedia.org The epoxide ring is highly reactive and can be opened by various nucleophiles, leading to the formation of diols or other functional groups that can be further manipulated to introduce the carboxylic acid group. wikipedia.org The Sharpless epoxidation has been successfully applied to the total synthesis of a wide array of complex molecules, including natural products and antibiotics. wikipedia.org

Catalytic hydrogenolysis is another key technique for establishing stereocenters. In the context of 2-arylpropionic acids, this method can be employed for the stereoselective removal of a chiral auxiliary group. A common strategy involves the diastereoselective C(sp³)–H arylation to create a molecule with two stereogenic centers, which can then be selectively modified. nih.gov Alternatively, a chiral precursor can undergo hydrogenolysis to yield the final product with the desired stereochemistry. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The stereochemical outcome is dependent on the structure of the substrate and the reaction conditions.

Multi-step Synthetic Pathways and Intermediate Derivatization

The synthesis of this compound often involves multi-step pathways that rely on the preparation and subsequent derivatization of key intermediates.

A crucial intermediate in several synthetic routes to this compound is 4-methylbenzophenone. The most common method for its preparation is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of toluene (B28343) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govchegg.com The reaction is generally carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the para-substituted product, 4-methylbenzophenone, over the ortho-isomer. chegg.com Other Lewis acids and solvent systems have also been explored to improve yields and reduce environmental impact. researchgate.net

| Acylating Agent | Aromatic Substrate | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Toluene | AlCl₃ | Room temperature | Not specified | chegg.com |

| Benzoyl chloride | Toluene | AlCl₃ / Methylene chloride | 25-35°C, 3-4 hours | Not specified | google.com |

| Benzoyl chloride | Benzene | BmimCl–FeCl₃ (Ionic Liquid) | Not specified | High yields | researchgate.net |

One established pathway to construct the propanoic acid side chain involves the use of a nitrile intermediate. chemicalbook.com A common starting material for this route is 3-methylbenzophenone, which can be brominated to form 3-(bromomethyl)benzophenone. chemicalbook.com This is followed by a cyanation reaction, typically using sodium cyanide, to yield (3-benzoylphenyl)acetonitrile. chemicalbook.com

A more direct approach starts with a precursor like 3-nitrile ethyl benzophenone (B1666685). google.compatsnap.com This intermediate can be hydrolyzed to produce this compound. google.compatsnap.com The hydrolysis can be carried out under acidic or alkaline conditions. google.com For instance, refluxing with an aqueous solution of a strong acid like sulfuric acid or a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, yields the final product. chemicalbook.compatsnap.com This method offers a high-yielding route to the target molecule. google.compatsnap.com One patented method describes dissolving 3-nitrile ethyl benzophenone in methanol, treating it with hydrogen chloride gas, and then hydrolyzing the resulting intermediate with an inorganic base to achieve yields of up to 98%. google.com

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Nitrile ethyl benzophenone | 1. HCl gas in Methanol; 2. KOH in water | 1. Room temperature, 2h; 2. 70°C, 2h | 98% | google.com |

| 3-Nitrile ethyl benzophenone | 1. HCl gas in Methanol; 2. KOH in water | 1. Room temperature, 1.5h; 2. 70°C, 2h | 95% | patsnap.com |

| 2-(3-Benzoylphenyl)propionitrile | 80% Sulfuric acid solution | Reflux, 7 hours | 92.8% | chemicalbook.com |

The carboxylic acid group of this compound can be derivatized to form esters and amides. These derivatives are often synthesized to explore their potential as prodrugs. A common method for this transformation is the conversion of the carboxylic acid to a more reactive acid chloride. mdpi.com This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

The resulting 2-(4-benzoylphenyl)propanoyl chloride is a highly reactive intermediate that readily reacts with alcohols to form esters or with amines to form amides. mdpi.com For example, the reaction of the acid chloride with various N-containing heterocyclic compounds like pyrrolidine (B122466) or piperidine (B6355638) produces the corresponding amide derivatives. mdpi.com Similarly, esterification can be achieved by reacting the acid chloride with an appropriate alcohol. The synthesis of a ketoprofen (B1673614) 1,4-sorbitan ester has been reported via esterification using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Amide derivatives have also been synthesized by first forming a methyl ester of ketoprofen, which is then reacted with an amine. google.com

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize energy consumption, and use more environmentally friendly materials.

A key aspect of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. While many organic reactions have limited solubility in water, research is ongoing to develop synthetic methods that can be performed in aqueous media. mdpi.com

In the context of synthesizing profen drugs, which are sparingly soluble in water, the development of aqueous synthetic routes presents a challenge. However, strategies such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in water. While specific, large-scale industrial syntheses of this compound in purely aqueous media are not widely documented in the provided literature, the general trend in pharmaceutical chemistry is to move towards greener and more sustainable processes. This includes exploring enzymatic catalysis and reactions in alternative solvents like ionic liquids or supercritical fluids, which can offer both environmental and efficiency benefits. researchgate.net The development of such methods for the synthesis of this compound is an active area of research.

Atom Economy and Waste Minimization in this compound Production

The production of this compound, commonly known as ketoprofen, has traditionally involved synthetic routes that generate significant chemical waste. However, increasing emphasis on green chemistry has spurred the development of more atom-economical and environmentally benign methodologies. researchgate.netacs.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste at a molecular level. acs.orgsavemyexams.com

Traditional synthesis methods for ketoprofen often involve multiple steps with the use of stoichiometric reagents that are not incorporated into the final product, leading to low atom economy. For instance, some routes involve the hydrolysis of 3-cyanoethyl benzophenone, which can be carried out under harsh acidic or alkaline conditions, such as using a 49% sulfuric acid solution at high temperatures. google.comgoogle.com These methods not only have high solvent corrosion and lower operational safety but also generate significant waste streams that require treatment. google.comgoogle.com

In contrast, modern approaches aim to improve atom economy by employing catalytic processes and designing more efficient reaction pathways. researchgate.net For example, hydroformylation of olefins is considered a green chemistry strategy due to its inherent atom-economic nature. researchgate.net Research into branch-selective hydroformylation reactions is providing new avenues for the synthesis of 2-arylpropionic acids like ketoprofen with higher efficiency. researchgate.net

Another strategy involves activating the nitrile group of 3-cyanoethyl benzophenone under milder conditions before hydrolysis. patsnap.com One patented method describes reacting 3-cyanoethyl benzophenone with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base. google.comgoogle.compatsnap.com This approach reports high reaction yields, lower costs, and milder reaction conditions with no condensation by-products, making it more suitable for industrial production. google.comgoogle.compatsnap.com

The focus on atom economy and waste minimization continues to drive innovation in the synthesis of ketoprofen and other pharmaceuticals, pushing the chemical industry towards more sustainable practices. acs.org

Catalytic Cycles in Oxidation Reactions (e.g., TEMPO-mediated)

The oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis, and the use of catalytic methods, particularly those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offers a greener alternative to stoichiometric oxidants. windows.netorganic-chemistry.org TEMPO-mediated oxidations are efficient for converting primary alcohols to aldehydes and can be extended to produce carboxylic acids. windows.net

The catalytic cycle in TEMPO-mediated oxidations involves the in-situ generation of the active oxidant, the oxoammonium ion. windows.netresearchgate.net In a typical system, a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or a copper complex, oxidizes TEMPO to its oxoammonium salt. windows.netacs.org This salt then oxidizes the primary alcohol to an aldehyde, and in the process, is reduced back to the hydroxylamine (B1172632) form. The hydroxylamine can then be re-oxidized to the TEMPO radical to complete the catalytic cycle. windows.net

For the synthesis of carboxylic acids, the intermediate aldehyde must be further oxidized. In some protocols, the aldehyde hydrate, formed in the presence of water, is oxidized by the oxoammonium salt in a similar mechanism to the alcohol oxidation. windows.net In other variations, the stoichiometric oxidant present in excess, such as sodium chlorite (B76162) (NaClO2), can directly oxidize the aldehyde to the carboxylic acid. windows.net

A notable modification to the Anelli oxidation procedure uses catalytic NaOCl with a stoichiometric amount of NaClO2. This system lessens side reactions and allows for the efficient conversion of primary alcohols to carboxylic acids. windows.net The mechanism involves two interconnected catalytic cycles where NaOCl is regenerated through the oxidation of the intermediate aldehyde by sodium chlorite. windows.net

Copper/TEMPO catalyst systems have also been extensively studied for aerobic alcohol oxidation. acs.orgrsc.orgnih.gov In these systems, a copper(I) species is oxidized by oxygen to a copper(II) species, which, along with TEMPO, facilitates the oxidation of the alcohol. acs.orgnih.gov The reaction is initiated by the formation of a Cu(II)-alkoxide, followed by a TEMPO-mediated hydrogen atom abstraction to yield the aldehyde and regenerate the Cu(I) catalyst. nih.gov These catalytic systems are attractive for their use of air as the terminal oxidant, making them environmentally friendly.

Synthesis of Non-Canonical Amino Acid Derivatives Bearing 4-Benzoylphenyl Moieties

The ability to incorporate non-canonical amino acids (ncAAs) with unique functionalities into proteins has revolutionized the study of protein structure and function. The 4-benzoylphenyl moiety, due to its photoreactive properties, is a particularly useful functional group for such applications.

Strategies for (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid (pBpa) Synthesis

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid, also known as p-benzoyl-L-phenylalanine (pBpa), is a photoreactive amino acid analog that can be incorporated into peptides and proteins to study molecular interactions. researchgate.netnih.govpnas.org The synthesis of pBpa has been a subject of interest to enable its use in various biochemical and biophysical studies.

One of the early and convenient methods for preparing pBpa involves several steps starting from commercially available materials. researchgate.net For instance, a synthesis can start from 3-methylbenzophenone, which undergoes bromination to form 3-bromomethylbenzophenone. chemicalbook.com Subsequent reaction with sodium cyanide yields 3-cyanomethylbenzophenone. chemicalbook.com This intermediate is then reacted with diethyl carbonate in the presence of a base like sodium ethoxide. The resulting product is alkylated with methyl iodide and finally undergoes acidic hydrolysis to yield ketoprofen, a related structure. chemicalbook.com A similar multi-step approach starting from 3-(4-bromophenyl)-1-propanol has been reported for the synthesis of a clickable, photoreactive pBpa derivative. rsc.org

Another synthetic strategy involves the use of p-amino-L-phenylalanine as a precursor. However, methods like N-methylation have been reported to result in very low yields, making them less suitable for industrial-scale production. google.com More efficient syntheses often involve the protection of the amino and carboxyl groups of a phenylalanine derivative, followed by the introduction of the benzoyl group and subsequent deprotection. For example, a method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid has been described. google.com

The development of efficient and scalable synthetic routes for pBpa and its derivatives is crucial for its widespread application in chemical biology and drug discovery. rsc.orgnih.gov

Incorporation into Peptides and Proteins through Genetic Code Expansion

The site-specific incorporation of pBpa into proteins is achieved through a technique called genetic code expansion. nih.govresearchgate.netnih.govyoutube.com This powerful methodology allows for the introduction of ncAAs with novel chemical properties into proteins in living cells. nih.govnih.gov The process relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govresearchgate.net This pair consists of a synthetase that specifically charges its cognate tRNA with the ncAA, and a tRNA that is not recognized by any of the endogenous synthetases of the host organism. nih.gov

To incorporate pBpa, a unique codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of the protein of interest through mutagenesis. nih.govresearchgate.net The cell is then supplied with the orthogonal aminoacyl-tRNA synthetase that recognizes pBpa, the corresponding orthogonal suppressor tRNA that reads the amber codon, and pBpa itself in the growth medium. nih.govresearchgate.net The engineered synthetase charges the suppressor tRNA with pBpa, and during protein synthesis, when the ribosome encounters the UAG codon, the pBpa-loaded tRNA delivers the ncAA, resulting in its incorporation into the polypeptide chain. youtube.comyoutube.com

This technique has been successfully used to incorporate pBpa into proteins in various organisms, including Escherichia coli and mammalian cells. pnas.orgnih.gov Upon exposure to UV light (around 350-360 nm), the benzophenone group in the incorporated pBpa becomes activated and can form a covalent crosslink with interacting molecules, such as other proteins, in close proximity. pnas.orgresearchgate.net This allows for the identification and mapping of protein-protein interactions within their natural cellular environment. researchgate.net The efficiency of incorporation and crosslinking can be quite high, making pBpa a valuable tool for studying protein networks and validating protein-protein interactions. pnas.orgnih.gov

The development and evolution of new orthogonal synthetase-tRNA pairs continue to expand the repertoire of ncAAs that can be genetically encoded, opening up new possibilities for protein engineering and the study of biological processes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering detailed insights into the molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons. The aromatic protons typically appear as multiplets in the region of δ 7.2-7.8 ppm. The methine proton (α-proton) of the propanoic acid group is expected to be a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the propanoic acid side chain. The carbonyl carbon of the carboxylic acid typically resonates in the range of δ 170-185 ppm, while the ketone carbonyl is found around δ 190-200 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.27–7.80 (m) | 126.6–138.0 |

| Methine Proton (-CH) | ~3.8 (q) | ~45.0 |

| Methyl Protons (-CH₃) | ~1.5 (d) | ~18.0 |

| Carboxylic Acid Carbon (-COOH) | - | ~178.3 |

| Ketone Carbon (C=O) | - | ~196.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Multinuclear NMR (e.g., ¹¹⁹Sn) for Metal Complex Characterization

While not directly applicable to this compound itself, multinuclear NMR, particularly ¹¹⁹Sn NMR, is invaluable for characterizing its metal complexes, such as organotin(IV) derivatives. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin center. mdpi.com For instance, a change in coordination from a tetrahedral geometry in the starting organotin reagent to a five- or six-coordinate geometry in the resulting complex with this compound can be readily observed by a significant upfield or downfield shift in the ¹¹⁹Sn NMR spectrum. mdpi.comrsc.org This technique is crucial in confirming the successful coordination of the carboxylate group of the acid to the tin atom. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational bands for this compound include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often broadened due to hydrogen bonding. docbrown.info

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ketone C=O stretch of the benzoyl group is observed at a slightly lower wavenumber, around 1650-1680 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the carboxylic acid is usually found in the 1210-1320 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are typically seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | 1650-1680 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

Determination of Molecular Mass and Fragmentation Patterns

In a mass spectrum, the molecular ion peak [M]⁺ gives the molecular weight of the compound. For this compound (C₁₆H₁₄O₃), the expected molecular weight is approximately 254.28 g/mol . nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the carboxylic acid group (-COOH), the benzoyl group (C₆H₅CO-), or other small fragments. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, the exact mass is 254.0943 g/mol . nih.govuni.lu This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.10158 |

| [M+Na]⁺ | 277.08352 |

| [M-H]⁻ | 253.08702 |

Data sourced from PubChemLite. uni.lu

Hyphenated Techniques (e.g., HPLC-MS) for Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique for the analysis of complex mixtures. It combines the separation capabilities of HPLC with the detection and identification power of MS. This is particularly useful for monitoring the progress of the synthesis of this compound, identifying any impurities, and quantifying the purity of the final product. Different HPLC methods, such as normal-phase or reverse-phase, can be employed depending on the specific analytical needs. researchgate.netsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantitative analysis and chromophore characterization of this compound, commonly known as ketoprofen. The molecule's structure contains a benzophenone moiety, which acts as the primary chromophore responsible for its characteristic UV absorption. nih.gov This chromophore is a region within the molecule where the energy difference between molecular orbitals corresponds to the UV-visible spectrum, enabling the absorption of light and subsequent electronic transitions. researchgate.net

Studies have consistently identified a maximum absorption wavelength (λmax) for ketoprofen in the range of 254 nm to 260 nm, depending on the solvent used. mdpi.comsciforum.netipinnovative.comresearchgate.netresearchgate.net For instance, in methanol, the λmax is reported to be around 254-256 nm. mdpi.comipinnovative.com When dissolved in 1M sodium bicarbonate (NaHCO3), the λmax is observed at 260 nm. researchgate.netuobaghdad.edu.iq The intensity of this absorption is directly proportional to the concentration of the compound in the solution, a principle that forms the basis of its quantitative determination. The Beer-Lambert law is obeyed over specific concentration ranges, allowing for accurate quantification in pharmaceutical dosage forms. ipinnovative.com For example, linearity has been demonstrated in concentration ranges from 2.0 µg/mL to 80.0 µg/mL. mdpi.comsciforum.net

The UV spectrum is not only crucial for quantification but also for monitoring the compound during various processes. For example, in HPLC analysis, detection is frequently set at the λmax of 254 nm to achieve optimal sensitivity for ketoprofen. nih.gov The stability of the chromophore under different conditions is also a key aspect, as irradiation can lead to photochemical reactions that alter the molecular structure and, consequently, the UV absorption profile. nih.gov

UV-Vis Spectroscopic Data for this compound

Summary of reported maximum absorption wavelengths (λmax) and validated concentration ranges for the quantitative analysis of this compound in various solvents.

| Solvent | λmax (nm) | Linear Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Methanol / Ethanol | 254 - 256 | 2.0 - 80.0 | mdpi.com, sciforum.net, ipinnovative.com |

| 1M NaHCO₃ | 260 | 2.5 - 15 | uobaghdad.edu.iq, researchgate.net |

| Acetonitrile (B52724) (acidified) | 254 | 5 - 100 | nih.gov |

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement of this compound in its solid state. These methods provide definitive information on molecular conformation, crystal packing, and absolute stereochemistry.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.gov For this compound, which exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, this technique is crucial. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise spatial arrangement of the atoms can be determined, unambiguously establishing its absolute stereochemistry. nih.govnih.gov

Studies on the inclusion complex of racemic ketoprofen with β-cyclodextrin have successfully utilized single-crystal X-ray diffraction. nih.gov These analyses revealed the detailed conformations of both the (R)- and (S)-ketoprofen molecules within the crystal lattice, providing direct evidence of their structure. nih.gov The technique involves growing a suitable single crystal, which can be challenging, and then exposing it to an X-ray beam to collect diffraction data. nih.gov The resulting data allows for the calculation of an electron density map, from which the molecular structure is built and refined. nih.gov

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to identify the crystalline phases of a material and can provide information on its unit cell dimensions. jinr.ru In the context of this compound, XRPD is widely used to characterize its solid-state properties. The diffraction pattern of pure, crystalline ketoprofen shows a series of sharp, characteristic peaks at specific 2θ angles, confirming its crystalline nature. jinr.ruunand.ac.idresearchgate.netresearchgate.net

XRPD is particularly useful for detecting changes in the crystalline state, such as the transformation from a crystalline to an amorphous form. unand.ac.id For instance, when ketoprofen is formulated into solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), the disappearance of its characteristic diffraction peaks in the XRPD pattern indicates a successful conversion to an amorphous state. unand.ac.id This technique is also employed to confirm the formation of new solid phases, such as cocrystals or complexes with other molecules, by comparing the diffractogram of the new material to that of the starting components. researchgate.net

Characteristic XRPD Peaks for Crystalline this compound

This table lists the prominent 2-theta (2θ) angles from X-ray powder diffraction patterns reported for pure, crystalline ketoprofen, indicating its distinct crystalline structure.

| Reported 2θ Values | Reference |

|---|---|

| 13.1°, 14.2°, 17.12°, 18.3°, 20.06°, 22.83°, 23.7° | unand.ac.id |

| Comparison with ICDD PDF-4 database card 00-038-1582 | jinr.ru |

Heavy atom derivatization is a technique used in X-ray crystallography to solve the "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured. nih.gov This method involves introducing a heavy atom (an atom with a high atomic number) into the crystal structure without significantly altering the crystal packing. While this technique is a cornerstone of protein crystallography, its application to small molecules like this compound is less common, as direct methods are often sufficient for phase determination.

However, the principles of heavy atom derivatization can be seen in studies involving metal complexes of ketoprofen. For example, the synthesis and crystallographic analysis of a Cu(II) complex with ketoprofen have been reported. researchgate.net In such cases, the strongly scattering metal ion can dominate the diffraction pattern, simplifying the phase determination process. The interaction of the heavy atom with the molecule can also provide additional structural information. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule.

CD spectroscopy is highly effective for chiral recognition. The two enantiomers of ketoprofen, (S)-(+)- and (R)-(-)-, produce CD spectra that are mirror images of each other. This property allows for their distinct identification. The interaction of ketoprofen enantiomers with other chiral molecules, such as cyclodextrins or proteins like serum albumin, can induce significant changes in the CD spectrum. researchgate.netrsc.org For example, studies have shown that various cyclodextrins, particularly β-cyclodextrin, can induce marked differences in the CD spectra of the S(+) and R(−) enantiomers, indicating the formation of inclusion complexes with different geometries. researchgate.net

Furthermore, CD spectroscopy is a powerful tool for assessing enantiomeric purity. By using a chiral selector like β-cyclodextrin, analytical methods have been developed to determine the enantiomeric composition of ketoprofen mixtures. researchgate.net The intensity of the CD signal at a specific wavelength is proportional to the excess of one enantiomer over the other. This relationship allows for the quantitative determination of enantiomeric purity, which is critical in pharmaceutical applications where one enantiomer may have preferred activity. researchgate.netnih.gov The binding of (S)-ketoprofen to different serum albumins also results in distinct induced CD (ICD) spectra, which can be used to understand the binding modes and stereospecific interactions. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

A variety of chromatographic techniques are indispensable for the purity assessment, enantiomeric separation, and reaction monitoring of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent method. uobaghdad.edu.iqresearchgate.net

For general purity assessment and quantification, reversed-phase HPLC (RP-HPLC) methods are commonly used. nih.govnih.gov These methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water, often acidified with formic or phosphoric acid. nih.govnih.gov Detection is usually performed using a UV detector set at the absorption maximum of ketoprofen, around 254-260 nm. uobaghdad.edu.iqnih.gov These methods are validated for linearity, accuracy, and precision and are used to quantify ketoprofen in pharmaceutical formulations and biological fluids. uobaghdad.edu.iqnih.govresearchgate.net

A crucial application of chromatography is the determination of enantiomeric purity. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective in separating the (R)- and (S)-enantiomers of ketoprofen. nih.govmdpi.com The development of such methods allows for the precise quantification of the unwanted enantiomer (distomer) in enantiomerically pure formulations of dexketoprofen (B22426) ((S)-ketoprofen). nih.govmdpi.com

Other chromatographic techniques have also been employed. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used for enantiospecific quantification after derivatization of the enantiomers to form diastereomers. nih.gov Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer simpler, alternative methods for separation and quantification, for instance, in combined formulations. ijpsonline.com These chromatographic methods are also vital for monitoring the progress of synthesis reactions, allowing for the identification of reactants, intermediates, and final products, thereby ensuring the efficiency and completion of the reaction. mdpi.comgoogle.com

Overview of Chromatographic Methods for this compound Analysis

This table summarizes various chromatographic techniques, their typical conditions, and applications in the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water/Acid | Purity, Quantification | nih.gov, nih.gov |

| Chiral HPLC | Lux Amylose-2 | Acetonitrile/Water (acidified) | Enantiomeric Purity | nih.gov |

| GC-MS | (Post-derivatization) | - | Enantiospecific Quantification | nih.gov |

| HPTLC | Silica (B1680970) Gel 60 F254 | - | Quantification in Formulations | ijpsonline.com |

| Capillary Electrophoresis (CE) | Fused Silica Capillary | Phosphate buffer with cyclodextrins | Enantiomeric Separation | uliege.be |

Thin-Layer Chromatography (TLC) for Synthesis Control

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. Its primary utility lies in the rapid, qualitative assessment of a reaction mixture, allowing chemists to track the consumption of starting materials and the formation of the desired product over time. By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel), and eluting it with an appropriate mobile phase, the components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The control of synthesis for propanoic acid derivatives has been effectively demonstrated using TLC. researchgate.net For instance, in syntheses analogous to the Friedel-Crafts acylation used to produce related structures, TLC can distinguish between the reactants, intermediates, and the final acylated product. researchgate.net The separation is visualized under UV light, where UV-active compounds like this compound appear as dark spots, or by using chemical staining agents. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. researchgate.net

The choice of the eluting system (mobile phase) is critical for achieving clear separation. The polarity of the solvent system is adjusted to optimize the Rf values of the components, ideally between 0.2 and 0.8 for accurate assessment. Research on related propanoic acid derivatives has explored various solvent systems. researchgate.netijpsonline.com The dependency of the Rf value on the concentration of mixed solvents provides a clearer image of the possibilities for managing the total synthesis process via TLC. researchgate.net

Table 1: TLC Systems for Analysis of this compound and Related Compounds

| Stationary Phase | Mobile Phase (Solvent System) | Application | Source(s) |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Diethyl ether-cyclohexane | Synthesis control of a 2-(4-benzoylphenyl)-2-methyl propanoic acid. | researchgate.net |

| Silica Gel 60 F₂₅₄ | Petroleum ether-ethyl acetate | Synthesis control of a 2-(4-benzoylphenyl)-2-methyl propanoic acid. | researchgate.net |

| Silica gel | Butyl acetate:chloroform:formic acid:benzene:toluene (60:20:20:10:10) | Quantitative determination of ketoprofen in formulations. | ijpsonline.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and the separation of stereoisomers.

Quantitative Analysis

Reverse-Phase HPLC (RP-HPLC) is the most frequently employed method for the quantitative determination of this compound (ketoprofen) in various samples. uobaghdad.edu.iq In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. uobaghdad.edu.iqnih.govscirp.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often a buffer adjusted to an acidic pH (e.g., pH 3.3-3.5) with an acid like phosphoric acid or formic acid. uobaghdad.edu.iqnih.govscirp.org This acidic condition ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and sharp, symmetrical peak shapes.

Detection is most commonly performed using a UV detector at a wavelength where the benzophenone chromophore exhibits strong absorbance, typically between 233 nm and 260 nm. scirp.orgnih.govwisdomlib.org The method's speed and efficiency are notable, with some analyses being completed in less than 10 minutes. uobaghdad.edu.iqscirp.org The method is validated for parameters including linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov

Table 2: Examples of RP-HPLC Methods for Quantitative Analysis of this compound (Ketoprofen)

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source(s) |

|---|---|---|---|---|---|

| Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v), pH 3.3 with phosphoric acid | 1.0 | 260 | < 10 | uobaghdad.edu.iqscirp.org |

| C18 (125 mm i.d.) | Acetonitrile:Water:Phosphate buffer (40:58:2 v/v/v), pH 3.5 | 1.0 | Not specified | < 10 | uobaghdad.edu.iq |

| Onyx monolithic C18 (100 x 4.6 mm) | Acetonitrile:0.01 M KH₂PO₄ (40:60 v/v), pH 3.5 | 5.0 | 254 | < 5 | nih.gov |

| C18 | Acetonitrile and water with 0.1% (v/v) formic acid (gradient) | 1.0 | Not specified | Not specified | nih.gov |

Diastereomeric Separation

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of enantiomers. The separation of these enantiomers is of significant interest. While enantiomers have identical physical properties in an achiral environment, they can be separated chromatographically by two main HPLC approaches: indirect and direct separation. nih.gov

The indirect method involves derivatizing the racemic mixture with an optically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). nih.gov

The direct method, which is often preferred, utilizes a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Cyclodextrin-based CSPs have been shown to be widely applicable for the separation of enantiomers of various pharmaceuticals, including non-steroidal anti-inflammatory drugs like ketoprofen. nih.gov For example, enantioseparation of several 'profen' drugs has been achieved using a dynamically coated pillar array column with hydroxypropyl-β-CD as a chiral selector. nih.gov Another approach involves using "Pirkle" type columns, such as those with N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine as the chiral ligand, which can separate amide derivatives of related chiral acids. nih.gov The development of a successful chiral separation method allows for the analysis of the enantiomeric purity of the compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-benzoylphenyl)-2-methyl propanoic acid |

| Acetonitrile |

| Acetone |

| Benzene |

| Butyl acetate |

| Chloroform |

| Cyclohexane |

| Diethyl ether |

| Formic acid |

| Ketoprofen |

| Methanol |

| Petroleum ether |

| Phosphoric acid |

| Potassium dihydrogen phosphate |

| Sodium dodecyl sulphate (SDS) |

| Toluene |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Stereochemistry-Activity Relationships in 2-(4-Benzoylphenyl)propanoic Acid Derivatives

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-ketoprofen and (R)-ketoprofen. nih.govusp.org This stereochemistry is a critical determinant of its biological activity.

The anti-inflammatory effects of ketoprofen (B1673614) are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, key players in the prostaglandin (B15479496) synthesis pathway. nih.govresearchgate.net The (R)-enantiomer is significantly less active in this regard, being 100 to 1000 times less potent than the (S)-form in vitro. researchgate.net Although commercially available ketoprofen is typically a racemic mixture (containing equal amounts of both enantiomers), the beneficial pharmacological action is almost exclusively due to the (S)-form. nih.govnih.gov Interestingly, a degree of metabolic inversion from the (R)- to the (S)-enantiomer can occur in the body, although this process is not complete. nih.gov The distinct activities of the enantiomers underscore the importance of stereospecific interactions with the target enzyme's binding site, a fundamental principle in modern drug design.

Influence of Aromatic Substituents on Molecular Interactions

The 4-benzoylphenyl core of the molecule is a key structural feature that governs its interactions with biological targets. The aromatic rings are involved in crucial binding phenomena, such as π-π stacking and hydrophobic interactions within the active site of the COX enzymes. The nature and position of substituents on these aromatic rings can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Research into aromatic interactions has shown that substituent effects are highly sensitive to changes in orientation and the specific nature of the substituent. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electrostatic potential of the aromatic π-faces. nih.govresearchgate.net In aqueous environments, these substituent effects can be even more pronounced, with the potential to increase the stability of a drug-receptor complex by several orders of magnitude. researchgate.net This is often due to a combination of enhanced electrostatic interactions and favorable entropic contributions related to the desolvation of non-polar surfaces upon binding. researchgate.net While specific studies detailing extensive substitution patterns on the benzoylphenyl core of ketoprofen are not broadly documented in the provided context, these general principles of molecular recognition are directly applicable and form the basis for the rational design of new analogues.

Design and Synthesis of Novel Derivatives and Analogues

The quest for agents with improved therapeutic profiles has led to extensive chemical modification of the this compound scaffold. These efforts aim to enhance efficacy, alter pharmacokinetic properties, or reduce side effects by modifying different parts of the molecule.

The free carboxylic acid group of the propanoic acid moiety is a primary site for chemical modification. While essential for its anti-inflammatory activity, this acidic group is also linked to gastrointestinal side effects. Consequently, a major strategy involves masking this group through esterification or amidation to create prodrugs. These prodrugs are inactive compounds that, after administration, are metabolized in the body to release the active parent drug.

Numerous ester and amide derivatives have been synthesized to improve the drug's properties. For example, creating ester prodrugs has been shown to result in compounds with significant anti-inflammatory activity while demonstrating reduced ulcerogenic potential compared to the parent drug. These modifications can lead to improved oral bioavailability and different pharmacokinetic profiles. Another approach involves converting the carboxylic acid into a hydroxamic acid or a ketoxime, which has been explored to design drugs with dual mechanisms of action, potentially targeting both cyclooxygenases and matrix metalloproteinases.

| Modification Strategy | Rationale | Example Derivative Type | Observed Outcome |

|---|---|---|---|

| Esterification | Masking the free carboxyl group to create prodrugs. | Ester Prodrugs | Significant anti-inflammatory activity with reduced ulcerogenic potential. |

| Amidation | Creating amide-linked prodrugs or novel active compounds. | Amide Derivatives | Modulation of activity and pharmacokinetic properties. |

| Conversion to Hydroxamic Acid | Introducing a new functional group to explore dual-target inhibition. | 2-(3-benzoylphenyl)propanohydroxamic acid | Potent anti-inflammatory and potential anticancer activities. |

Another fruitful avenue in the design of novel analogues is the derivatization of the propanoic acid moiety with various nitrogen-containing heterocyclic compounds. This strategy aims to eliminate the irritating effects of the free carboxyl group and to explore new biological activities. Heterocyclic rings are common structural motifs in many pharmaceuticals and can significantly influence a molecule's physicochemical properties and biological target interactions.

Researchers have successfully synthesized hybrid molecules by linking the ketoprofen skeleton to N-containing heterocycles such as pyrrolidine (B122466), piperidine (B6355638), and tetrahydroquinoline via an amide bond. These modifications can lead to new compounds with altered pharmacological profiles. For instance, the incorporation of a 4-thiazolidinone (B1220212) nucleus, a five-membered heterocyclic ring, has been investigated to enhance anti-inflammatory activity and potentially increase selectivity for the COX-2 enzyme. nih.gov

| Heterocyclic Moiety | Linkage | Purpose of Derivatization | Reference |

|---|---|---|---|

| Pyrrolidine | Amide | To alter the structure and eliminate the free carboxyl group. | |

| Piperidine | Amide | To generate novel hybrid molecules with different properties. | |

| 1,2,3,4-Tetrahydroquinoline | Amide | To explore new biological activities. | |

| 4-Thiazolidinone | Amide (via spacer) | To potentially enhance anti-inflammatory activity and COX-2 selectivity. | nih.gov |

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. In the context of this compound, applying this principle to the large, non-polar 4-benzoylphenyl core could lead to analogues with improved properties such as solubility or metabolic stability.

The rational design of prodrugs is a well-established strategy to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, or site-specific toxicity. For this compound, the primary goal of prodrug design is often to mask the acidic carboxyl group to mitigate gastrointestinal irritation.

This is typically achieved by forming a chemical linkage, most commonly an ester or an amide, between the drug and a promoiety. The choice of the promoiety and the type of linkage is critical, as it determines the prodrug's stability, solubility, and the rate at which the active drug is released in the body. For example, ester prodrugs of ketoprofen have been synthesized that demonstrate improved pharmacokinetic profiles and a lack of gastric ulceration while retaining the anti-inflammatory activity of the parent compound. More advanced strategies involve creating prodrugs that are activated by specific enzymes found at a target site, such as a site of inflammation, which could lead to more targeted therapy and fewer systemic side effects.

Pharmacophoric Feature Analysis and Ligand-Based Design

The design and discovery of new therapeutic agents based on the structure of this compound, a well-known non-steroidal anti-inflammatory drug (NSAID), heavily relies on understanding its key structural features responsible for its biological activity. nih.gov This process involves identifying the essential pharmacophore, which is the specific three-dimensional arrangement of functional groups that allows the molecule to interact with its biological target, primarily the cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Pharmacophore modeling and ligand-based drug design are computational strategies used to develop new molecules with potentially enhanced potency, selectivity, or a more favorable side-effect profile. nih.govnih.gov By analyzing the structure-activity relationships (SAR) of this compound and its derivatives, researchers can predict which molecular modifications will lead to improved therapeutic candidates. nih.govnih.gov

Ligand-based design efforts often focus on modifying these core elements. For instance, derivatizing the carboxylic acid group can alter the molecule's absorption and reduce gastrointestinal irritation. mdpi.commdpi.com Studies have shown that converting the carboxylic acid to a hydroxamic acid can yield analogues with potent anti-inflammatory and anticancer activities, attributed to the hydroxamate group's ability to form additional hydrogen bonds in the target's active site. nih.gov In contrast, conversion to a ketoxime derivative led to a decline in activity. nih.gov

Another successful strategy involves modifying the terminal phenyl ring to better exploit a secondary binding pocket present in the COX-2 enzyme but not in COX-1. This approach aims to create more selective COX-2 inhibitors, which are desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibition. The introduction of specific substituents, such as an azido (B1232118) (N₃) group, at the para-position of the terminal phenyl ring has led to compounds with significantly enhanced COX-2 selectivity and potency. researchgate.net Molecular modeling suggests the azido group can be inserted deep into this secondary pocket, forming favorable interactions. researchgate.net

The table below summarizes the key pharmacophoric features of this compound and their significance in its biological activity.

Table 1: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Significance for Biological Activity |

|---|---|

| Propanoic Acid Moiety | The carboxylic acid group is a critical binding element, often acting as a hydrogen bond donor and acceptor. It typically interacts with key amino acid residues like Arginine in the active site of COX enzymes. Its acidity and pKa value influence absorption and distribution. mdpi.com |

| Aromatic Rings | The two phenyl rings (one from the phenylpropanoic acid core and one from the benzoyl group) are involved in hydrophobic and π-π stacking interactions within the enzyme's active site, contributing significantly to binding affinity. nih.gov |

| Ketone Linker | The ketone group (C=O) separating the two aromatic rings helps to establish the correct spatial orientation and conformation of the phenyl rings for optimal binding. Replacing this linker with other groups like ethers or sulfones can modulate activity. nih.gov |

Building on this pharmacophoric understanding, numerous analogs have been synthesized and evaluated to establish a clear structure-activity relationship (SAR). The goal is often to enhance selectivity for the COX-2 isozyme over COX-1 to develop safer anti-inflammatory agents.

The following table presents data on a series of this compound analogs where the terminal phenyl ring was modified, demonstrating the impact of different substituents on COX-2 inhibition and selectivity.

Table 2: Structure-Activity Relationship of Selected this compound Analogs against COX Enzymes

| Compound | R₃ Substituent on Terminal Phenyl Ring | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| Analog 1 | -NHCOMe | Data not specified | >1100 |

| Analog 2 | -SO₂Me | Data not specified | >1100 |

| Analog 3 (8a/8b) | -N₃ (azido) | 0.057 - 0.085 | >1298 |

| Ketoprofen | -H | Data not specified | Low selectivity |

| Celecoxib (Reference) | N/A | Data not specified | High selectivity |

Data sourced from a study on ketoprofen analogs as potent COX-2 inhibitors. researchgate.net The selectivity index (SI) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.

The data clearly indicates that modifying the terminal phenyl ring with specific substituents dramatically enhances COX-2 selectivity. researchgate.net The inhibitory potency follows the trend N₃ >> SO₂Me > NHCOMe, highlighting the azido group as a particularly effective pharmacophoric feature for designing selective COX-2 inhibitors based on the this compound scaffold. researchgate.net These SAR studies are invaluable for the rational design of new, more effective, and safer anti-inflammatory drugs. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity between the ligand and its receptor.

Molecular docking studies have been extensively used to predict how 2-(4-Benzoylphenyl)propanoic acid and its derivatives bind to various biological targets, most notably Cyclooxygenase (COX) enzymes and Human Serum Albumin (HSA).

Studies targeting COX enzymes have revealed specific binding orientations. For instance, when docked into the active site of COX-1, Ketoprofen (B1673614) is predicted to bind deep within the binding pocket. researchgate.net Similarly, docking simulations against the COX-2 enzyme (PDB ID: 5F1A) have been performed to rationalize the search for new potential anti-inflammatory compounds derived from Ketoprofen. nih.gov These studies identify the most stable binding poses based on scoring functions, which estimate the binding energy. For example, the binding energy of Ketoprofen with COX-1 has been reported to be -11.2 kcal/mol. researchgate.net

Derivatives of Ketoprofen have also been designed and evaluated using docking. In one study, hydroxamic acid and ketoximic acid derivatives of Ketoprofen were docked into COX-1 and COX-2 active sites. nih.gov The results showed that these derivatives docked in a similar manner to known inhibitors like ibuprofen (B1674241) and SC-558 and exhibited better binding profiles in terms of binding energy compared to the parent Ketoprofen. nih.gov

Docking studies have also been crucial in understanding the interaction of Ketoprofen with transport proteins like HSA. These studies identified four main potential binding sites: Sudlow site I (subdomain IIA), Sudlow site II (subdomain IIIA), site III, and a cleft region. mdpi.comresearchgate.net Ketoprofen is known to interact primarily with Sudlow's site II in subdomain IIIA of HSA. researchgate.net

| Compound | Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Ketoprofen | COX-1 | Active Site | -11.2 | researchgate.net |

| Ketoprofen Analogue (Compound 2) | COX-1 | Active Site | Superior to Ketoprofen | nih.gov |

| Ketoprofen Analogue (Compound 3) | COX-2 | Active Site | Superior to Ketoprofen | nih.gov |

| Ketoprofen | Human Serum Albumin (HSA) | Sudlow Site II (Subdomain IIIA) | Not Specified | researchgate.net |

The binding of this compound to its targets is stabilized by a network of intermolecular interactions. Docking studies provide detailed insights into these interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

In the context of COX-1, the binding of Ketoprofen is characterized by pi-sigma, alkyl, and pi-alkyl interactions with residues such as Phe393, Trp6, Leu21, Leu20, and Ala24. researchgate.net For its derivatives, docking analyses revealed that a hydroxamate group could form extra hydrogen bonds at the active site, justifying enhanced biological activity. nih.gov

When binding to HSA, the interactions are multifaceted. Tyr-411, located in Sudlow's site II, is a crucial residue, forming both hydrophobic and hydrogen bonds with Ketoprofen. researchgate.net For derivatives of Ketoprofen, studies have shown that salt bridges are a predominant interaction in Sudlow site I. researchgate.net The lipophilic nature of Ketoprofen and its derivatives also leads to significant hydrophobic interactions with the protein. mdpi.com For example, hydrophobic interactions between the aromatic rings of Ketoprofen molecules have been observed in simulations involving silica (B1680970) surfaces. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-1 | Phe393, Trp6, Leu21, Leu20, Ala24 | Pi-sigma, Alkyl, Pi-alkyl | researchgate.net |

| Human Serum Albumin (HSA) | Tyr-411 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Human Serum Albumin (HSA) | Multiple residues in Sudlow Site I | Salt Bridges | researchgate.net |

| Matrix Metalloproteinase-3 (MMP-3) | Catalytic Domain | Hydrogen Bonding (for derivatives) | nih.gov |

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic view of the compound-target complexes, providing information on their conformational changes and stability over time, which complements the static picture from molecular docking.

MD simulations have been employed to study the dynamic behavior of this compound in various environments. Simulations of Ketoprofen in its amorphous state have been used to investigate its molecular mobility and relaxation processes. nih.gov These studies are important for understanding the physicochemical properties of the solid form of the drug.

Simulations of Ketoprofen and its derivatives in complex with proteins like HSA have been performed to observe the dynamic evolution of their binding. mdpi.com A 100 ns MD simulation can track the movement of the ligand within the binding pocket and the corresponding conformational adjustments of the protein. mdpi.com Such simulations have shown that water molecules can mediate interactions, with both the drug and water molecules forming hydrogen bonds with a hydrated silica surface, for instance. nih.gov The visualization of the simulation trajectory over time allows for a detailed analysis of how the ligand-protein complex adapts and maintains its binding pose. mdpi.com

The stability of the ligand-protein complex during an MD simulation is a key indicator of a viable binding mode. Several metrics are used to quantify this stability.

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable throughout the simulation. Studies on Ketoprofen derivatives complexed with HSA have used RMSD to confirm the stability of the simulated systems. mdpi.com

Hydrogen Bonds: The number of hydrogen bonds between the ligand and the protein is monitored throughout the simulation. A consistent presence of key hydrogen bonds indicates a stable interaction. mdpi.com

In a study of Ketoprofen derivatives with HSA, MD simulations were run for 100 ns to evaluate the stability of the complexes. mdpi.com The stability was assessed by calculating the average RMSD of the protein backbone and the ligand's heavy atoms, the RG of the protein, and the number of hydrogen bonds formed between the ligand and protein over the simulation time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.